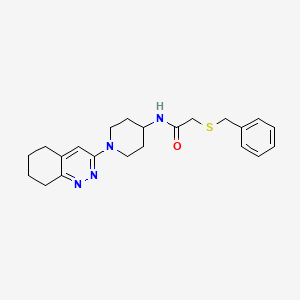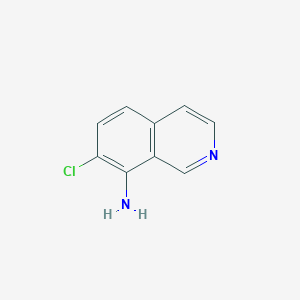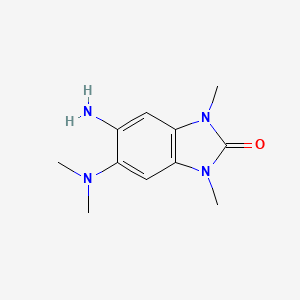
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea, also known as ATEU, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATEU is a urea derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, which allows for large-scale production. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in vivo. Another direction is to study its potential as an antiviral agent and to determine its mechanism of action against viruses. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves a multi-step process that starts with the reaction between 2-acetyl-5-bromothiophene and ethylene glycol to form 2-(2-hydroxyethoxy)-5-acetylthiophene. This intermediate is then reacted with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone to form 2-(2-hydroxyethoxy)-5-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)thiophene. The final step involves the reaction of the previous intermediate with 4-methoxybenzyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various scientific research studies. One study demonstrated that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has potential as an anticancer agent by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an antiviral agent and for its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(20)16-8-7-15(23-16)9-10-18-17(21)19-11-13-3-5-14(22-2)6-4-13/h3-8H,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJFIXZIPVRMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)
![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)


![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)


![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)
![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)